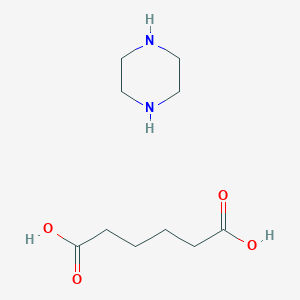

Piperazine Adipate

描述

This compound is a piperazinium salt obtained by combining equimolar amounts of piperazine and adipic acid. It has a role as an anthelminthic drug and an antinematodal drug. It contains an adipate(2-) and a piperazinium(2+).

See also: Piperazine (has active moiety).

属性

IUPAC Name |

hexanedioic acid;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEGEKOBSPXUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4.C4H10N2, C10H20N2O4 | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059724 | |

| Record name | Piperazine adipate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992) | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

142-88-1 | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine adipate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine adipate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7P5P122LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

482 °F approximately with decomposition (NTP, 1992) | |

| Record name | PIPERAZINE ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of Piperazine Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for piperazine (B1678402) adipate (B1204190), a widely used anthelmintic agent. The document details the underlying chemical principles, experimental procedures, and physicochemical properties of the compound, tailored for a scientific audience engaged in pharmaceutical research and development.

Introduction

Piperazine adipate is an organic salt formed from the reaction of equimolar amounts of piperazine, a cyclic diamine, and adipic acid, a dicarboxylic acid.[1] It is valued in the pharmaceutical industry for its efficacy as an anthelmintic, a class of drugs used to treat parasitic worm infections.[1] The formation of the adipate salt offers advantages over the use of piperazine hydrate (B1144303), including improved stability and handling properties. This guide will explore the core aspects of its synthesis.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is a straightforward acid-base neutralization reaction. Piperazine, with two secondary amine groups, acts as a Brønsted-Lowry base, while adipic acid, with two carboxylic acid groups, acts as a Brønsted-Lowry acid.

The reaction mechanism involves the transfer of protons (H⁺) from the carboxylic acid groups of adipic acid to the nitrogen atoms of the piperazine molecule. This results in the formation of the piperazinium dication and the adipate dianion, which are held together by ionic bonds to form the stable salt, this compound.[2]

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Mechanism of Proton Transfer:

Caption: Stepwise proton transfer in this compound formation.

Experimental Protocols

The following experimental protocols are based on established synthesis methods.[2][3]

Materials and Equipment

-

Piperazine hydrate

-

Adipic acid

-

Solvent (e.g., industrial methylated spirit, water)

-

Reaction vessel with stirring capability

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Synthesis Procedure

-

Dissolution of Reactants:

-

Prepare a solution of piperazine hydrate in the chosen solvent.

-

In a separate vessel, prepare a solution of an equimolar amount of adipic acid in the same solvent.

-

The initial temperature of both solutions can be maintained at 40-50°C to aid dissolution.[3]

-

-

Reaction:

-

Slowly add the adipic acid solution to the piperazine hydrate solution with constant stirring.

-

A white crystalline precipitate of this compound will begin to form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Filter the hot suspension using a Buchner funnel under vacuum.

-

Wash the collected crystals with two portions of the cold solvent.

-

Dry the purified this compound in an oven at a suitable temperature.

-

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Appearance | Odorless white crystalline powder | [1] |

| Melting Point | 256-257 °C | [1] |

| Solubility in Water | 10 to 50 mg/mL at ~17°C | [1] |

| Thermal Stability | Stable up to 215 °C | [2] |

| Elemental Analysis (Calculated) | C: 51.71%, H: 8.68%, N: 12.06%, O: 27.55% | [2] |

| Elemental Analysis (Experimental) | C: 51.732%, H: 8.589%, N: 12.108% | [2] |

Conclusion

The synthesis of this compound is a robust and efficient process based on the principles of acid-base chemistry. The reaction of piperazine with adipic acid in a 1:1 molar ratio reliably produces the desired salt.[2] While specific yield optimization data is limited, the provided protocol offers a solid foundation for the laboratory-scale synthesis of this important pharmaceutical compound. Further research could focus on exploring the influence of different solvents and reaction conditions on the yield, purity, and crystal morphology of this compound.

References

physicochemical properties of piperazine adipate for research

An In-depth Technical Guide to the Physicochemical Properties of Piperazine (B1678402) Adipate (B1204190) for Research Professionals

Introduction

Piperazine adipate, a salt formed from the equimolar combination of piperazine and adipic acid, is a compound of interest in pharmaceutical and veterinary research, primarily for its anthelmintic properties.[1] Its mechanism of action involves paralyzing parasitic worms, which allows the host to expel them.[2][3] A thorough understanding of its physicochemical properties is fundamental for researchers in drug development, formulation, and analytical sciences to ensure its effective and safe application. This guide provides a detailed overview of these properties, complete with experimental protocols and visual workflows.

General and Chemical Properties

This compound is a white crystalline powder that is odorless and has a slightly acidic taste.[1][4] It is formed from the reaction of piperazine, a cyclic secondary amine, and adipic acid, a dicarboxylic acid.[2]

| Property | Value | Reference |

| CAS Number | 142-88-1 | [2][5] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][5] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| IUPAC Name | hexanedioic acid;piperazine | [2] |

| Synonyms | Adiprazine, Vermicompren, Entacyl | [1][6] |

| Physical Description | Odorless, white crystalline powder or solid | [1][2][4] |

| Taste | Slightly acid taste | [1][4] |

Thermodynamic and Solubility Properties

The thermodynamic and solubility characteristics of this compound are crucial for its formulation and delivery.

| Property | Value | Reference |

| Melting Point | ~250-257 °C (with decomposition) | [1][4][5] |

| Water Solubility | 10 to 50 mg/mL at 17.2 °C (63 °F) | [1][2][6] |

| Other Solubilities | Soluble in acetic acid; Practically insoluble in ethanol, acetone (B3395972), and diethyl ether.[4] Soluble in DMSO.[3] | [3][4] |

| pH of Aqueous Solution | 5.0 - 6.0 (for a 1 in 20 or 5% solution) | [1][2][4] |

| pKa (Piperazine Base) | pKa1: 5.33 - 5.35, pKa2: 9.73 | [7][8][9] |

| Stability | Stable under recommended storage conditions. May be light-sensitive.[5][10] | [5][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound in a research setting.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard guidelines for determining the solubility of active pharmaceutical ingredients (APIs).[11][12]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.

Materials:

-

This compound

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

Deionized water

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV, spectrophotometry)

-

Volumetric flasks, pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 6.8 buffer) in a suitable container. The excess solid should be clearly visible.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C).[11]

-

Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[11]

-

After agitation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the solution by centrifugation or filtration.[11]

-

Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Repeat the concentration measurement at different time points (e.g., 24, 48, 72h) until sequential measurements are consistent (e.g., within 10%), indicating that equilibrium has been reached.[11]

Caption: Workflow for Equilibrium Solubility Determination.

Determination of pKa by Potentiometric Titration

This method is widely used for its simplicity and precision in determining the dissociation constants of weak acids and bases.[9][13][14]

Objective: To determine the pKa values of the piperazine moiety in this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized HCl or NaOH solution from a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two half-equivalence points will be observed. The pKa values correspond to the pH at these half-neutralization points.[13]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Assay by Non-aqueous Titration

This protocol is based on pharmacopeial methods for the assay of piperazine salts.[4]

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound (previously dried)

-

Acetic acid for non-aqueous titration

-

Acetone for non-aqueous titration

-

0.1 M Perchloric acid VS (Volumetric Solution)

-

Bromocresol green-methylrosaniline chloride TS (Indicator)

Procedure:

-

Accurately weigh about 0.2 g of previously dried this compound.

-

Dissolve the sample in a mixture of 20 mL of acetic acid for non-aqueous titration and 40 mL of acetone for non-aqueous titration.

-

Add 6 drops of the bromocresol green-methylrosaniline chloride indicator. The solution will appear red-purple.

-

Titrate with 0.1 M perchloric acid VS until the color of the solution changes from red-purple to blue-purple.

-

Perform a blank determination (titrating the solvent mixture without the sample) and make any necessary corrections.

-

Calculate the percentage of this compound in the sample based on the volume of perchloric acid consumed.

Caption: Workflow for Assay by Non-aqueous Titration.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction (PXRD) is the definitive method for determining the crystal structure of a solid material.[15][16]

Objective: To elucidate the three-dimensional atomic arrangement of this compound in its crystalline form.

General Workflow:

-

Crystal Growth (for Single-Crystal XRD): Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution.

-

Sample Preparation (for PXRD): Finely grind the crystalline powder to ensure random orientation of the crystallites.

-

Data Collection: Mount the sample in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample. As the sample is rotated, the diffracted X-rays are detected at various angles (2θ).

-

Data Processing: The diffraction pattern (a plot of intensity vs. 2θ) is generated. For PXRD, this pattern serves as a fingerprint of the crystalline phase.[16]

-

Structure Solution and Refinement (for Single-Crystal XRD): The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[15]

Conclusion

The data and protocols presented in this guide offer a comprehensive technical resource for researchers working with this compound. Accurate determination of its physicochemical properties is a critical prerequisite for advanced studies, including formulation development, quality control, and understanding its biological activity. The provided workflows serve as a practical foundation for laboratory investigation, ensuring consistency and reliability in experimental outcomes.

References

- 1. This compound | C10H20N2O4 | CID 8905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. medkoo.com [medkoo.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. 142-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. uregina.ca [uregina.ca]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Piperazine Adipate on GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine (B1678402) adipate (B1204190), a widely utilized anthelmintic agent, primarily exerts its therapeutic effect by modulating gamma-aminobutyric acid (GABA) receptors in invertebrates. This guide provides a comprehensive technical overview of the mechanism of action of piperazine at GABA receptors, drawing a critical distinction between its effects on invertebrate and vertebrate systems. While it acts as a GABA agonist in nematodes, leading to flaccid paralysis, evidence in vertebrate systems suggests a more complex and potentially antagonistic interaction with GABAA receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying pathways and experimental workflows to support further research and drug development in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates. Its receptors, particularly the ionotropic GABAA receptors, are crucial targets for a wide array of therapeutic agents. Piperazine and its salts, including piperazine adipate, have a long history of use in veterinary and human medicine for the treatment of nematode infections.[1] The selective toxicity of piperazine towards these parasites is attributed to its specific interactions with their neuromuscular GABA receptors.[2] This guide delves into the molecular mechanisms underpinning this selectivity and explores the contrasting effects observed in vertebrate systems.

Mechanism of Action in Invertebrates: GABA Agonism

In parasitic nematodes such as Ascaris lumbricoides, piperazine acts as a GABA receptor agonist.[1][3] This interaction leads to the opening of GABA-gated chloride channels on the muscle cells of the worm.[2] The subsequent influx of chloride ions causes hyperpolarization of the muscle membrane, rendering the muscle cells less excitable and resulting in a state of flaccid paralysis.[2][3] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are expelled by normal peristalsis.[2][3]

Quantitative Data: Efficacy of Piperazine on Nematode GABA Receptors

Recent studies have begun to quantify the effect of piperazine on the GABA receptors of various nematode species. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum, have been determined for piperazine in causing paralysis in several plant-parasitic nematodes.

| Nematode Species | EC50 for Paralysis (mM) | Reference |

| Pratylenchus penetrans | 12.3 | [4] |

| Meloidogyne incognita | 13.4 | [4] |

| Heterodera glycines | 14.4 | [4] |

Experimental Protocol: Electrophysiological Recording from Ascaris suum Somatic Muscle

The following protocol is a summary of the methodology used to characterize the electrophysiological effects of piperazine on the somatic muscle cells of the parasitic nematode Ascaris suum.[5]

Preparation:

-

Dissect individual somatic muscle cells ("muscle bags") from adult Ascaris suum.

-

Perfuse the preparation with a high-chloride Ringer's solution.

Recording:

-

Use standard intracellular recording techniques to measure membrane potential and input conductance, or employ a voltage-clamp technique to measure membrane current.

-

Bath-apply piperazine at concentrations greater than 10-4M.

-

For reversal potential measurements, apply GABA and piperazine iontophoretically while voltage-clamping the cell.

Expected Observations:

-

Piperazine produces a dose-dependent and reversible increase in input conductance and hyperpolarization of the muscle membrane.

-

The reversal potential for both GABA and piperazine is close to the predicted Nernst potential for chloride ions, confirming the involvement of a chloride conductance.

-

Simultaneous application of GABA and piperazine shows that piperazine can reduce the amplitude of the GABA-evoked current, consistent with it acting as a partial agonist.

Mechanism of Action in Vertebrates: A Contrasting Picture

The action of piperazine on vertebrate GABA receptors is markedly different and more complex than in invertebrates. While the anthelmintic effect relies on GABA agonism, studies on vertebrate, particularly human, GABAA receptors suggest that piperazine and its derivatives can act as antagonists.

Quantitative Data: Antagonistic Activity of Piperazine Derivatives on Human GABAA Receptors

A study investigating the effects of various piperazine derivatives on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes demonstrated a concentration-dependent inhibition of the GABA-evoked ion current.[6] The half-maximal inhibitory concentration (IC20), the concentration causing 20% inhibition, was determined for several derivatives.

| Piperazine Derivative | IC20 (µM) | Maximum Inhibition (at 1mM) | Reference |

| 1-(2-chlorophenyl)piperazine (2CPP) | 46 | ~90% | [6] |

This study ranked the potency of various derivatives as GABAA receptor antagonists, indicating a novel mode of action for this class of compounds in vertebrates.[6]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes

This protocol outlines the general steps for expressing and characterizing the effects of compounds like piperazine derivatives on human GABAA receptors in Xenopus laevis oocytes.[6][7][8]

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).

-

Co-apply piperazine or its derivatives at varying concentrations with GABA to assess their inhibitory effects.

3. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

-

Construct concentration-response curves to determine IC50 or IC20 values.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Piperazine in Nematode Muscle

Caption: Agonistic action of piperazine on nematode GABA receptors.

Signaling Pathway of Piperazine Derivatives in Human Neurons

Caption: Antagonistic action of piperazine derivatives on human GABA_A receptors.

Experimental Workflow for Two-Electrode Voltage-Clamp

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Discussion and Future Directions

The available evidence clearly indicates a differential mode of action for piperazine at invertebrate versus vertebrate GABA receptors. Its efficacy as an anthelmintic is well-supported by its role as a GABA agonist in nematodes. Conversely, in vertebrates, piperazine derivatives exhibit antagonistic properties at human GABAA receptors. This dichotomy is fundamental to its selective toxicity and therapeutic window.

Several key areas warrant further investigation:

-

Quantitative binding studies: There is a notable lack of radioligand binding data (e.g., Ki values) for this compound at both invertebrate and vertebrate GABA receptors. Such studies would provide a more complete picture of its binding affinity and selectivity.

-

Structure-activity relationships: A more systematic investigation into the structure-activity relationships of various piperazine derivatives at both receptor types could lead to the development of more potent and selective anthelmintics or novel CNS-active drugs.

-

Subunit selectivity: The subunit composition of GABAA receptors can significantly influence their pharmacology. Further studies are needed to determine the selectivity of piperazine and its derivatives for different GABAA receptor subtypes in both target and non-target organisms.

Conclusion

This compound's mechanism of action is a tale of two receptor systems. In invertebrates, it acts as a potent GABA agonist, leading to the paralysis and expulsion of parasitic worms. In vertebrates, the parent compound and its derivatives appear to act as antagonists at GABAA receptors. This comprehensive guide has provided the available quantitative data, detailed relevant experimental protocols, and visualized the key pathways to facilitate a deeper understanding for researchers and drug development professionals. Further research, particularly in the areas of quantitative binding and subunit selectivity, will be crucial in fully elucidating the complex pharmacology of this important therapeutic agent.

References

- 1. What is Piperazine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 3. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 4. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Neuromuscular Agent in Helminthiasis: A Technical Guide to the Discovery and History of Piperazine Adipate

Foreword: This document provides a detailed exploration of the discovery, history, and scientific underpinnings of piperazine (B1678402) adipate's use as an anthelmintic agent. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from its initial synthesis to its clinical application in combating intestinal nematode infections.

Introduction: The Search for a Safe and Effective Anthelmintic

The mid-20th century marked a significant period in the development of chemotherapeutic agents against parasitic helminths. Infections with intestinal worms, particularly Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), were rampant globally, necessitating the discovery of drugs that were not only effective but also possessed a favorable safety profile for mass treatment. Piperazine, a simple heterocyclic amine, emerged as a promising candidate during this era. First investigated for its purported ability to dissolve uric acid, its anthelmintic properties were discovered in the early 1950s.[1][2] This led to the development of various piperazine salts, among which piperazine adipate (B1204190), introduced in 1954, offered distinct pharmaceutical advantages.[3]

The Genesis of Piperazine Adipate: A Timeline of Development

The development of this compound can be traced through a series of key milestones:

-

Early 1950s: Piperazine and its salts, such as the citrate (B86180) and hydrate, are first reported to be effective in treating ascariasis and enterobiasis.[4]

-

1954: this compound is introduced as a new anthelmintic agent.[3] It is found to be a stable, non-hygroscopic crystalline solid with a high piperazine content, making it advantageous for pharmaceutical formulation.[3] A patent for this compound compositions and their use in treating helminth infections is filed in October of this year.

-

1955: The first clinical reports on the efficacy of this compound in treating ascariasis in children are published, demonstrating its potential as a valuable therapeutic agent.

-

Mid- to Late 1950s: Further clinical and veterinary studies solidify the role of this compound in the treatment of various nematode infections in both humans and animals.[5]

Mechanism of Action: Inducing Flaccid Paralysis in Helminths

Piperazine's efficacy as an anthelmintic stems from its specific action on the neuromuscular system of susceptible nematodes.[6][7] It functions as a potent agonist of the gamma-aminobutyric acid (GABA) receptors located on the nerve-muscle junctions of these worms.[8]

The binding of piperazine to these GABA receptors mimics the action of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the muscle cells.[6][8] This influx results in hyperpolarization of the muscle cell membrane, rendering it less excitable and unresponsive to contractile stimuli.[6][8] The consequent flaccid paralysis of the worm prevents it from maintaining its position within the host's gastrointestinal tract.[6][7] The paralyzed worms are then passively expelled from the body by the normal peristaltic movements of the intestines.[6][7] This mechanism of action is highly selective for nematodes, as the vertebrate neuromuscular junction is primarily regulated by acetylcholine, and the GABA receptors in vertebrates are largely confined to the central nervous system, which piperazine does not readily cross.

Signaling Pathway of Piperazine's Action

The following diagram illustrates the signaling cascade initiated by piperazine at the nematode neuromuscular junction.

Quantitative Data from Clinical and Preclinical Studies

Table 1: Efficacy of Piperazine Salts in the Treatment of Ascariasis (Ascaris lumbricoides)

| Study Reference (Proxy Data) | Drug Formulation | Dosage Regimen | Number of Subjects | Cure Rate (%) |

| Greenberg et al. (1981)[9] | Piperazine Citrate | Single dose, repeated after 2 weeks | 185 (children) | 53 (low infection), 31 (moderate infection), 36 (heavy infection) |

| Anonymous (1981)[2] | Piperazine Citrate + Bephenium Hydroxynaphthoate | Daily for 2 days | Not Specified | ~90 |

Table 2: Efficacy of Piperazine Salts in the Treatment of Enterobiasis (Enterobius vermicularis)

| Study Reference | Drug Formulation | Dosage Regimen | Number of Subjects | Cure Rate (%) |

| Anonymous (1961)[10] | Piperazine-Senna combination | Single dose | 58 | 100 |

Experimental Protocols

The evaluation of this compound's anthelmintic properties relied on both in vitro and in vivo experimental models. The following sections detail the likely methodologies employed in these foundational studies, based on common parasitological research practices of the time.

In Vitro Efficacy Assessment against Ascaris lumbricoides

This protocol describes a typical method for assessing the direct effect of this compound on adult Ascaris lumbricoides.

Objective: To determine the concentration of this compound required to induce paralysis in adult Ascaris lumbricoides in vitro.

Materials:

-

Adult Ascaris lumbricoides worms (obtained from freshly slaughtered pigs or, where ethically permissible, from human sources post-treatment).

-

This compound powder.

-

Physiological saline solution (e.g., Ringer's solution) maintained at 37°C.

-

Water bath or incubator set to 37°C.

-

Glass beakers or petri dishes.

-

Stopwatch.

-

Blunt probe.

Methodology:

-

Preparation of Test Solutions: A stock solution of this compound is prepared by dissolving a known weight of the compound in physiological saline. A series of dilutions are then made to obtain the desired test concentrations. A control solution consists of physiological saline alone.

-

Acclimatization of Worms: Freshly collected worms are washed in physiological saline and placed in the control solution at 37°C for a period of acclimatization to ensure they are motile and healthy.

-

Exposure to this compound: Individual or small groups of worms are transferred to beakers containing the various concentrations of this compound solution, as well as the control solution.

-

Observation of Paralysis: The worms are observed continuously. Paralysis is determined by the cessation of spontaneous movement and the failure to respond to gentle prodding with a blunt probe. The time taken for paralysis to occur at each concentration is recorded.

-

Data Analysis: The results are typically expressed as the time to paralysis at different drug concentrations.

In Vivo Efficacy Assessment in a Murine Model of Enterobius Infection

This protocol outlines a likely in vivo method for evaluating the efficacy of this compound against a pinworm infection in a laboratory animal model.

Objective: To determine the efficacy of this compound in reducing or eliminating Enterobius (or a related pinworm species) infection in mice.

Materials:

-

Mice experimentally infected with a pinworm species (e.g., Syphacia obvelata).

-

This compound powder.

-

Vehicle for oral administration (e.g., water or a suspension agent).

-

Oral gavage needles.

-

Cages with wire mesh floors to facilitate fecal pellet collection.

-

Microscope and slides.

-

Cellulose (B213188) tape.

Methodology:

-

Infection of Animals: Mice are infected with the pinworm species. The infection is allowed to establish over a period of time, typically confirmed by the presence of eggs in the perianal region.

-

Treatment Groups: Infected mice are randomly assigned to a control group (receiving the vehicle only) and one or more treatment groups (receiving different doses of this compound).

-

Drug Administration: this compound is administered orally to the treatment groups, typically as a single dose or over a short course.

-

Post-Treatment Monitoring: Fecal pellets are collected from all groups at specified time points post-treatment. The number of expelled worms in the feces is counted.

-

Assessment of Cure: At the end of the study period, a perianal swab with cellulose tape is performed to check for the presence of pinworm eggs. Additionally, animals may be euthanized, and the intestinal contents examined for any remaining adult worms.

-

Data Analysis: Efficacy is calculated based on the reduction in worm burden in the treated groups compared to the control group and the percentage of animals cleared of infection (cure rate).

Conclusion and Legacy

The discovery and development of this compound represented a significant advancement in the treatment of common intestinal nematode infections. Its targeted mechanism of action, inducing flaccid paralysis in susceptible helminths, provided an effective and relatively safe means of clearing these parasites. While newer broad-spectrum anthelmintics have largely superseded piperazine in many regions, its historical importance in the field of tropical medicine and public health remains undeniable. The study of piperazine's interaction with nematode GABA receptors continues to inform the development of novel anthelmintic agents, highlighting its enduring legacy in the ongoing battle against parasitic diseases.

References

- 1. GABA receptors differentially regulate life span and health span in C. elegans through distinct downstream mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. bmj.com [bmj.com]

- 4. Treatment of Ascaris lumbricoides infections with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 7. What is Piperazine used for? [synapse.patsnap.com]

- 8. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 9. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SINGLE-DOSE TREATMENT OF ENTEROBIASIS—Use of a New Piperazine-Senna Preparation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piperazine Adipate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to characterize the crystal structure and polymorphism of pharmaceutical compounds, with a specific focus on piperazine (B1678402) adipate (B1204190). It is important to note that as of the date of this publication, detailed crystallographic data and specific studies on the polymorphism of piperazine adipate are not widely available in the public domain. This guide, therefore, serves as a foundational resource outlining the necessary experimental and analytical frameworks for such an investigation.

Introduction

This compound, the salt formed from piperazine and adipic acid, is an anthelmintic agent used in veterinary and human medicine.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) such as this compound are critical to its stability, dissolution rate, and bioavailability. Understanding the crystal structure and potential for polymorphism is, therefore, a fundamental aspect of its pharmaceutical development.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can have significant implications for the drug's quality, safety, and efficacy. This guide details the experimental protocols and data analysis techniques required for a thorough investigation of the crystal structure and polymorphism of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[3][4] It is formed by the reaction of equimolar amounts of piperazine and adipic acid.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [6] |

| Molecular Weight | 232.28 g/mol | [6] |

| CAS Number | 142-88-1 | [7] |

| Melting Point | Approximately 250-257 °C (with decomposition) | [3][5][7] |

| Solubility | Soluble in water | [3][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between piperazine and adipic acid in a suitable solvent.

Experimental Protocol: Crystallization

Objective: To synthesize crystalline this compound.

Materials:

-

Piperazine (or Piperazine Hexahydrate)

-

Adipic Acid

-

Ethanol (B145695) (95%) or other suitable solvent

-

Deionized Water

Procedure:

-

Dissolution of Reactants:

-

Dissolve adipic acid in a minimal amount of hot ethanol (e.g., 95%) with stirring.

-

In a separate vessel, dissolve an equimolar amount of piperazine (or piperazine hexahydrate) in a minimal amount of warm deionized water or ethanol.

-

-

Reaction and Precipitation:

-

Slowly add the piperazine solution to the adipic acid solution with continuous stirring.

-

Upon mixing, a white precipitate of this compound should form.

-

-

Crystallization:

-

The mixture can be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to promote the growth of larger crystals.

-

For further purification and to obtain crystals suitable for single-crystal X-ray diffraction, recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) can be performed.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

-

Characterization of Crystal Structure and Polymorphism

A comprehensive solid-state characterization of this compound would involve the following techniques to determine its crystal structure and identify any polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound. It provides precise information about the unit cell dimensions, space group, and atomic arrangement within the crystal lattice.

-

Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is essential for polymorphism screening and quality control. Each crystalline form of a compound produces a unique PXRD pattern.

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting PXRD pattern is analyzed by comparing the peak positions and intensities to reference patterns or to patterns calculated from single-crystal XRD data.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for identifying and characterizing polymorphs, which often exhibit different thermal behaviors.

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Analysis: The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Data Interpretation: Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are identified from the DSC thermogram.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded as a function of temperature.

-

Data Interpretation: TGA is used to determine thermal stability, decomposition temperatures, and the presence of solvates (e.g., hydrates).

Spectroscopic Techniques

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can differentiate between polymorphs, as different crystal lattices can result in subtle changes in the vibrational modes of the molecules.

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample is typically placed directly in the path of the laser.

-

Data Collection: An infrared or Raman spectrum is collected over a specific wavenumber range.

-

Data Analysis: The spectra of different batches or crystal forms are compared, looking for differences in peak positions, intensities, and shapes.

Data Presentation

The following tables provide a template for the quantitative data that would be obtained from a full solid-state characterization of this compound and its potential polymorphs.

Table 1: Crystallographic Data for this compound

| Parameter | Form I | Form II |

| Crystal System | TBD | TBD |

| Space Group | TBD | TBD |

| a (Å) | TBD | TBD |

| b (Å) | TBD | TBD |

| c (Å) | TBD | TBD |

| α (°) | TBD | TBD |

| β (°) | TBD | TBD |

| γ (°) | TBD | TBD |

| Volume (ų) | TBD | TBD |

| Z | TBD | TBD |

| Calculated Density (g/cm³) | TBD | TBD |

TBD: To Be Determined

Table 2: Thermal Analysis Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Melting Point (°C) | TBD | TBD |

| Enthalpy of Fusion (J/g) | TBD | TBD |

| Decomposition Onset (°C) | TBD | TBD |

TBD: To Be Determined

Visualizations

The following diagrams illustrate the typical workflows and relationships involved in the study of crystal structure and polymorphism.

Caption: Experimental workflow for the synthesis and solid-state characterization of this compound.

Caption: Logical relationships between polymorphic forms: enantiotropy and monotropy.

Conclusion

While specific crystallographic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its determination. A thorough investigation utilizing single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopic techniques is essential to fully characterize the solid-state properties of this compound. Such studies are critical for ensuring the development of a stable, safe, and effective pharmaceutical product. The experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers and drug development professionals undertaking the solid-state characterization of this compound or other pharmaceutical salts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. amphray.com [amphray.com]

- 5. This compound | C10H20N2O4 | CID 8905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 142-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Theoretical and Experimental Melting Point of Piperazine Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental melting point of piperazine (B1678402) adipate (B1204190), a key anthelmintic agent. It aims to clarify discrepancies in published data and offer standardized methodologies for its synthesis and characterization, ensuring accuracy and reproducibility in research and development settings.

Theoretical vs. Experimental Melting Point: A Critical Evaluation

A review of scientific literature and chemical databases reveals a notable discrepancy in the reported melting point of piperazine adipate. The experimentally determined values tend to cluster around two distinct ranges.

Table 1: Comparison of Reported Melting Points of this compound and Related Compounds

| Compound | Reported Melting Point (°C) | Source Type | Likely Correct Value (°C) |

| This compound | 256-257 | Chemical Database (PubChem)[1] | ~250-257 |

| ~250 (with decomposition) | Pharmacopeia[2] | ||

| 106 | Commercial Supplier Data | Incorrect | |

| Piperazine (Anhydrous) | 106 | Chemical Database (PubChem) | 106 |

| Adipic Acid | 152-154 | Pharmacopeia (after extraction) | 152-154 |

The significant divergence in reported values can be attributed to the potential confusion between this compound and its parent compound, piperazine. The lower reported melting point of approximately 106°C aligns with the established melting point of anhydrous piperazine. It is therefore critical for researchers to ensure the identity and purity of their sample when determining the melting point.

The accepted and reproducible experimental melting point for this compound is in the range of 250-257°C , often with decomposition. This value is consistently reported in reliable chemical databases and pharmacopeial sources.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base reaction between equimolar amounts of piperazine and adipic acid.[3][4] The following protocol is adapted from established methods.

Materials:

-

Piperazine Hydrate (B1144303)

-

Adipic Acid

-

Industrial Methylated Spirit (or Ethanol)

-

Deionized Water

Procedure:

-

Dissolve technical piperazine hydrate (1.0 molar equivalent) in a suitable volume of industrial methylated spirit at 40-50°C with stirring.

-

In a separate vessel, dissolve adipic acid (1.0 molar equivalent) in a suitable volume of industrial methylated spirit, also at 40-50°C.

-

Slowly add the adipic acid solution to the piperazine hydrate solution with continuous stirring.

-

A white crystalline precipitate of this compound will form. Continue stirring for a few minutes to ensure complete reaction.

-

Filter the resulting white crystalline paste while hot using suction filtration.

-

Wash the filtered product twice with industrial methylated spirit.

-

Dry the purified this compound in a vacuum oven at a suitable temperature.

The resulting this compound should be a white, crystalline powder.

Experimental Determination of Melting Point

The melting point of this compound should be determined using a standardized method, such as the United States Pharmacopeia (USP) <741> method for Class I substances. This ensures accuracy and comparability of results.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter)

-

Thermometer calibrated against USP reference standards

Procedure:

-

Sample Preparation: Finely powder the dried this compound sample. Introduce the powder into a capillary tube, tapping gently to form a compact column of 2.5-3.5 mm in height.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point (~250-257°C). Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Carefully observe the sample. The melting range is defined as the temperature at which the substance begins to collapse or liquefy to the temperature at which it is completely liquid. For substances that decompose, the temperature at which decomposition begins should be noted.

Visualization of Workflows

Synthesis of this compound

The synthesis process can be visualized as a straightforward logical flow.

Physicochemical Characterization Workflow for this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. This workflow outlines the key analytical techniques involved.[5][6][7][8]

Conclusion

The accurate determination of the melting point of this compound is fundamental for its quality control and use in pharmaceutical formulations. The established experimental value of approximately 250-257°C should be considered the standard. By adhering to standardized protocols for synthesis and characterization, researchers and drug development professionals can ensure the quality, consistency, and efficacy of this important active pharmaceutical ingredient.

References

- 1. This compound | C10H20N2O4 | CID 8905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. US2799617A - this compound compositions and treatment of helminth infections therewith - Google Patents [patents.google.com]

- 4. Uses and production of ?Piperazine_Chemicalbook [chemicalbook.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. alfa-chemclinix.com [alfa-chemclinix.com]

- 7. labinsights.nl [labinsights.nl]

- 8. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

The Chemical Stability and Degradation Profile of Piperazine Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of piperazine (B1678402) adipate (B1204190). The information presented is curated for researchers, scientists, and drug development professionals to support formulation development, stability study design, and analytical method development.

Executive Summary

Piperazine adipate, a salt formed from piperazine and adipic acid, is an anthelmintic drug. Its chemical stability is a critical attribute for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details the intrinsic stability of this compound, its degradation pathways under various stress conditions, and provides protocols for assessing its stability. While this compound is generally stable under recommended storage conditions, the piperazine moiety is susceptible to degradation, particularly through oxidation and thermal stress. This guide synthesizes available data to present a thorough profile of its chemical behavior.

Intrinsic Stability and Physicochemical Properties

This compound is a white crystalline powder that is odorless and has a slightly acidic taste.[1] It is soluble in water, and its aqueous solutions are weakly acidic, with a pH of approximately 5.0-6.0 for a 5% solution.[1] Under recommended storage conditions—in well-closed containers at room temperature, protected from light—this compound is considered chemically stable.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [4] |

| Molecular Weight | 232.28 g/mol | [4] |

| Melting Point | 256-257 °C (with decomposition) | [1] |

| Solubility | Water soluble | [1][4] |

| pKa | Not explicitly found for the salt | - |

| Appearance | White crystalline powder | [1] |

Degradation Profile

The degradation of this compound is primarily associated with the piperazine ring. The adipate salt is generally stable, but the piperazine moiety can undergo degradation through several pathways, including oxidation, thermal degradation, and to a lesser extent, photolysis and hydrolysis.

Oxidative Degradation

Oxidation is a significant degradation pathway for the piperazine moiety. The presence of oxidizing agents, atmospheric oxygen, and trace metal ions (particularly copper) can catalyze the degradation process.[2]

-

Mechanism : Oxidation of the piperazine ring can lead to the formation of various degradation products. The secondary amine groups in the piperazine ring are susceptible to oxidation, which can result in ring opening or the formation of N-oxides.

-

Degradation Products : Identified oxidative degradation products of the piperazine moiety include ethylenediamine (B42938) (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[5][6] In some cases, amides and carboxylate ions have also been identified.[2]

Thermal Degradation

Exposure to high temperatures can induce the degradation of piperazine. Studies on aqueous piperazine solutions, relevant to its use in other industrial applications, show that thermal degradation is significant at temperatures above 135°C.[2]

-

Mechanism : The primary mechanism for thermal degradation is thought to be a nucleophilic substitution (SN2) reaction, leading to the opening of the piperazine ring.[2][7]

-

Degradation Products : The main thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[2][7]

Photodegradation

This compound may be sensitive to light.[8] Photodegradation can occur through direct absorption of UV radiation or through photosensitized reactions.

-

Mechanism : The piperazine ring can undergo photo-oxidation, leading to the formation of various degradation products.[9]

-

Degradation Products : Specific photolytic degradation products for this compound are not well-documented in the available literature. However, for other compounds containing a piperazine ring, degradation pathways include oxidation and ring opening.[9]

Hydrolytic Degradation

This compound is a salt of a weak base (piperazine) and a weak acid (adipic acid) and is soluble in water. While the ester and amide functional groups are most susceptible to hydrolysis, the piperazine ring itself is relatively stable to hydrolysis under neutral pH conditions.[10] However, under strongly acidic or basic conditions, the stability may be compromised.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12] The following table summarizes typical conditions for forced degradation studies.

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Limited degradation expected. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Limited degradation expected. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Ethylenediamine, 2-oxopiperazine, Formylpiperazine, N-oxides |

| Thermal Degradation | Solid state at 105°C for 48 hours | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine |

| Photodegradation | Solid and solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/square meter) | Oxidative degradation products |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies.

Protocol for Forced Degradation Studies

-

Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the sample before analysis.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the sample before analysis.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.

-

Thermal Degradation : Store the solid drug substance in a hot air oven at 105°C for 48 hours. Also, reflux a solution of the drug substance at 80°C for 24 hours.

-

Photostability Testing : Expose the solid drug substance and a solution of the drug substance to a photostability chamber according to ICH Q1B guidelines. A control sample should be stored in the dark.

-

Analysis : Analyze all stressed samples, along with a control sample, using a suitable stability-indicating analytical method, such as HPLC.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.[13][14] Since piperazine lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.

-

Derivatization (Example) : React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative.

-

Chromatographic Conditions :

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for NBD-Cl derivative).

-

Injection Volume : 20 µL.

-

-

Method Validation : Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by the separation of the main peak from all degradation product peaks.

Drug-Excipient Compatibility

Drug-excipient compatibility studies are a critical component of pre-formulation to ensure that the chosen excipients do not adversely affect the stability of the drug substance.[15][16]

-

Potential Incompatibilities : this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[2] Excipients with acidic or basic properties, or those containing reactive impurities such as peroxides, should be carefully evaluated.

-

Screening Protocol :

-

Prepare binary mixtures of this compound with selected excipients (e.g., in a 1:1 or 1:5 ratio).

-

Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.

-

Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analyze the samples at regular intervals for the appearance of degradation products and any change in physical properties.

-

Visualizations

Logical Flow of a Forced Degradation Study

Caption: Workflow for a typical forced degradation study of this compound.

Potential Degradation Pathways of the Piperazine Moiety

Caption: Potential degradation pathways for the piperazine moiety under stress.

Conclusion

This technical guide consolidates the available information on the chemical stability and degradation of this compound. The primary routes of degradation involve the piperazine moiety, which is susceptible to oxidation and thermal stress. While the adipate salt itself is relatively stable, formulation and storage conditions must be carefully controlled to minimize the degradation of the active piperazine component. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers in the development of stable and effective pharmaceutical products containing this compound. Further forced degradation and drug-excipient compatibility studies specifically on this compound are recommended to build a more comprehensive stability profile.

References

- 1. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H20N2O4 | CID 8905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. 142-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ijper.org [ijper.org]

- 13. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]

The Strategic Role of Adipic Acid in the Formulation of Piperazine Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of adipic acid in the formation and function of piperazine (B1678402) salts, with a primary focus on piperazine adipate (B1204190). Adipic acid, a dicarboxylic acid, serves as a crucial counterion to the basic piperazine molecule, transforming it into a stable, crystalline salt with improved physicochemical properties suitable for pharmaceutical development. This document details the synthesis, characterization, mechanism of action, and formulation advantages conferred by this salt formation strategy.

The Core Function of Adipic Acid as a Counterion

Piperazine is a basic compound that exists as a deliquescent solid, making it difficult to handle and formulate into a stable dosage form.[1] The formation of a salt by reacting a basic Active Pharmaceutical Ingredient (API) with an acidic counterion is a fundamental strategy in drug development to overcome such challenges.

Adipic acid (hexanedioic acid) is selected for this role due to several key properties:

-

Dicarboxylic Nature: As a diprotic acid, it can effectively neutralize the two basic nitrogen atoms of the piperazine ring, forming a stable 1:1 salt, piperazine adipate.[1]

-

Solid-State Properties: It facilitates the formation of a non-hygroscopic, white crystalline powder, which is significantly more stable and easier to process than the piperazine free base.[2]

-

Safety and Acceptability: Adipic acid is widely used as a pharmaceutical excipient and a food additive, demonstrating a well-established safety profile.

-

Taste and pH Modulation: The resulting salt, this compound, has a slightly acidic taste, which can be more palatable than the saline taste of the free base.[2] The salt form also results in a solution pH of 5.0-6.0, which can influence solubility and stability.[2]

-

Controlled-Release Potential: Adipic acid is incorporated into matrix tablets to achieve pH-independent, controlled release of drugs. This property can be leveraged in advanced formulations.

The logical relationship in the formation of this compound is illustrated below.

Quantitative Data Summary

The physicochemical properties of the constituent molecules and the resulting salt are critical for formulation development.